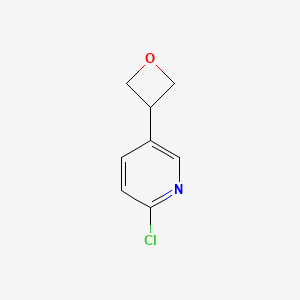
2-Chloro-5-(3-oxetanyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-oxetanyl)pyridine is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . This compound features a pyridine ring substituted with a chloro group at the 2-position and an oxetane ring at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-oxetanyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-bromopyridine with oxetane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(3-oxetanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .
Applications De Recherche Scientifique
2-Chloro-5-(3-oxetanyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(3-oxetanyl)pyridine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biomolecules, potentially leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(oxetan-3-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-Chloro-5-(chloromethyl)pyridine: Similar structure but with a chloromethyl group instead of an oxetane ring.
Uniqueness
2-Chloro-5-(3-oxetanyl)pyridine is unique due to the presence of both a chloro group and an oxetane ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C8H8ClNO |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
2-chloro-5-(oxetan-3-yl)pyridine |
InChI |
InChI=1S/C8H8ClNO/c9-8-2-1-6(3-10-8)7-4-11-5-7/h1-3,7H,4-5H2 |
Clé InChI |
UVEJXPXFCZOWQF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)C2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
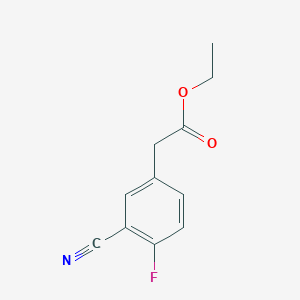
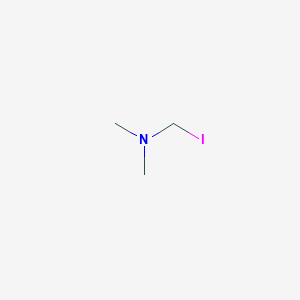
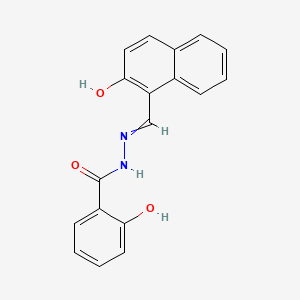
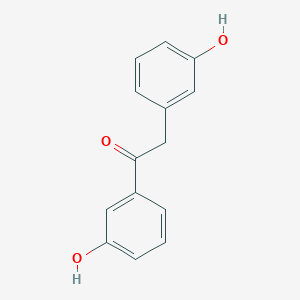
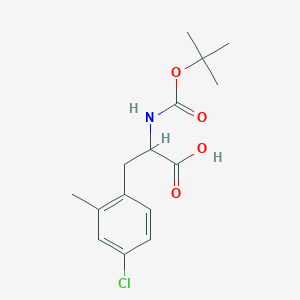
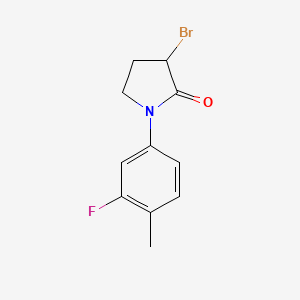
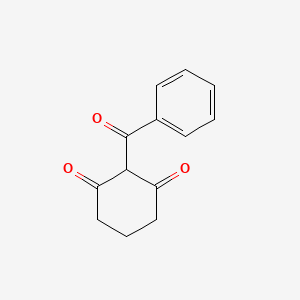
![Benzaldehyde,4-[(3-methyl-3h-imidazo[4,5-b]pyridin-2-yl)methoxy]-](/img/structure/B8506700.png)
![3-Fluorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8506709.png)
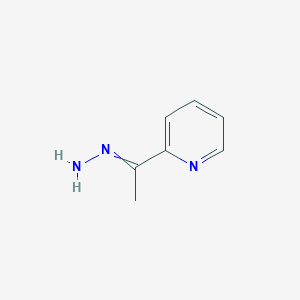
![1h-Indazole-1-carboxylic acid,3-[(3-chlorobenzoyl)amino]-5-nitro-,1,1-dimethylethyl ester](/img/structure/B8506718.png)
![2-Methyl-6-phenyl-imidazo[2,1-b]-1,3,4-thiadiazole-5-carbaldehyde](/img/structure/B8506729.png)
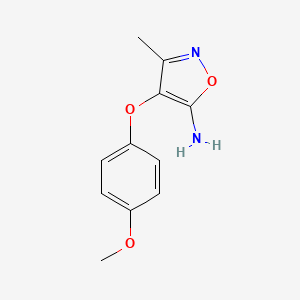
![N-tert-butylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8506739.png)
